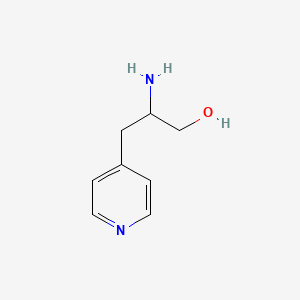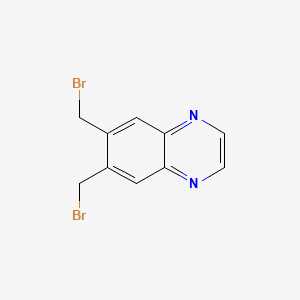
6,7-Bis(bromomethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Bis(bromomethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have a benzene ring fused with a pyrazine ring. These compounds are known for their broad spectrum of biological activities and applications in material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(bromomethyl)quinoxaline typically involves the bromination of 6,7-dimethylquinoxaline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually require a controlled temperature to ensure selective bromination at the methyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Bis(bromomethyl)quinoxaline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups such as amino, thiol, or alkoxy groups .
Applications De Recherche Scientifique
6,7-Bis(bromomethyl)quinoxaline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 6,7-Bis(bromomethyl)quinoxaline involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also interact with DNA, causing changes in gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethylquinoxaline: The precursor to 6,7-Bis(bromomethyl)quinoxaline, which lacks the bromine atoms.
6,7-Dichloroquinoxaline: A similar compound where the methyl groups are replaced by chlorine atoms.
6,7-Diethoxyquinoxaline: A derivative with ethoxy groups instead of bromomethyl groups.
Uniqueness
This compound is unique due to the presence of bromomethyl groups, which provide specific reactivity and enable the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H8Br2N2 |
|---|---|
Poids moléculaire |
315.99 g/mol |
Nom IUPAC |
6,7-bis(bromomethyl)quinoxaline |
InChI |
InChI=1S/C10H8Br2N2/c11-5-7-3-9-10(4-8(7)6-12)14-2-1-13-9/h1-4H,5-6H2 |
Clé InChI |
LLMVHWHQWQENCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C=C(C(=CC2=N1)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


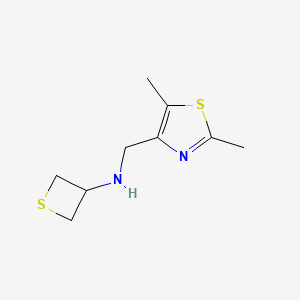
![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)

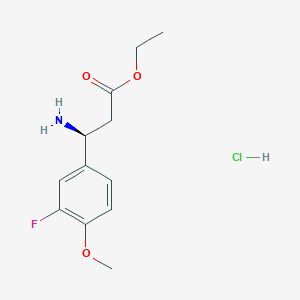
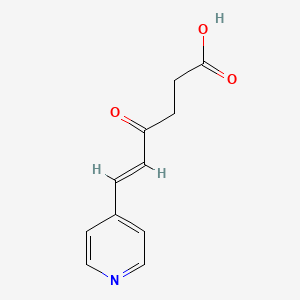
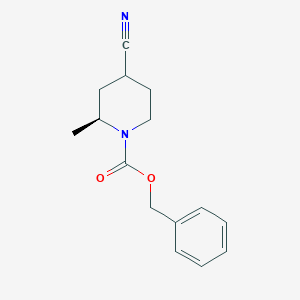
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
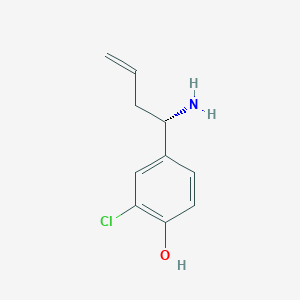
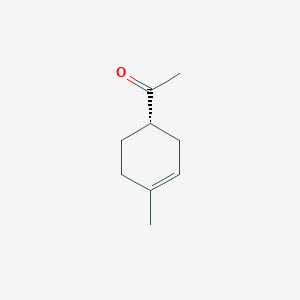

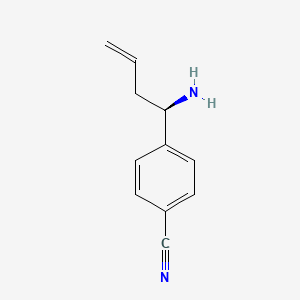
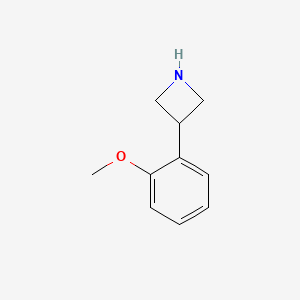
![2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid](/img/structure/B15226235.png)
